molecular formula C9H13NO B1380571 (3-Amino-4-ethylphenyl)methanol CAS No. 5129-22-6

(3-Amino-4-ethylphenyl)methanol

Cat. No. B1380571
CAS RN: 5129-22-6
M. Wt: 151.21 g/mol
InChI Key: AXSHHNHDOVDIPE-UHFFFAOYSA-N
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Description

“(3-Amino-4-ethylphenyl)methanol” is a chemical compound with the CAS Number: 5129-22-6. It has a molecular weight of 151.21 . It is also known by its IUPAC name this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Applications in Lipid Dynamics and Membrane Studies

  • Methanol has been shown to significantly impact lipid dynamics, such as accelerating DMPC flip-flop and transfer in biological and synthetic membranes. This highlights the importance of solvents in biomembrane and proteolipid studies, potentially relevant to the study of compounds like (3-Amino-4-ethylphenyl)methanol in similar contexts (Nguyen et al., 2019).

Advancements in Organic Synthesis

  • A gram-scale synthesis approach using palladium-catalyzed C-H halogenation demonstrated advantages such as higher yields and better selectivity, which could be applicable in synthesizing multi-substituted arenes including derivatives of this compound (Sun, Sun, & Rao, 2014).

Catalysis and Chemical Transformations

  • Research on tris(triazolyl)methanol-Cu(I) structures as catalysts for Huisgen 1,3-dipolar cycloadditions suggests the potential for compounds like this compound to be involved in or benefit from similar catalytic processes (Ozcubukcu et al., 2009).

Methanol as a Reactant and Medium

  • Studies on the use of methanol in the direct N-monomethylation of aromatic primary amines indicate its utility as a methylating agent. This could inform the processing or synthesis of compounds structurally related to this compound (Li et al., 2012).

properties

IUPAC Name

(3-amino-4-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHHNHDOVDIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306593
Record name 3-Amino-4-ethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5129-22-6
Record name 3-Amino-4-ethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-ethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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